molecular formula C11H14O3 B2802620 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone CAS No. 851288-49-8

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone

Cat. No.: B2802620
CAS No.: 851288-49-8
M. Wt: 194.23
InChI Key: JAXXEGLPTVXHSQ-UHFFFAOYSA-N
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Description

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone is a substituted acetophenone derivative characterized by a methoxy group at the para position and a methoxymethyl group at the meta position on the aromatic ring. Such compounds are of interest in medicinal and agrochemical research due to their bioactivity, including antifungal, anti-inflammatory, and antioxidant properties .

Properties

IUPAC Name

1-[4-methoxy-3-(methoxymethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)9-4-5-11(14-3)10(6-9)7-13-2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXXEGLPTVXHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methoxymethyl chloride in the presence of a base to form the intermediate 4-methoxy-3-(methoxymethyl)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The methoxy and methoxymethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Methoxymethyl vs.
  • Sulfanylmethyl vs. Methoxymethyl : Sulfanylmethyl derivatives (e.g., ) introduce sulfur atoms, which may enhance metal-binding properties or redox activity.
  • Chlorobenzyloxy Substitution : The addition of a chlorobenzyloxy group () increases steric bulk and electron-withdrawing effects, influencing reactivity in electrophilic substitutions.

Key Observations :

  • Antifungal activity is prominent in compounds with hydroxy-methoxy motifs (e.g., ), likely due to hydrogen bonding with fungal enzyme targets.
  • Anti-inflammatory activity in thiazole derivatives () suggests that electron-donating groups (e.g., methoxy) synergize with heterocyclic moieties to modulate COX or LOX pathways.

Physicochemical Properties

Lipophilicity, solubility, and stability vary with substituents:

Compound Name LogP (Predicted) Solubility (Water) Stability Notes Reference ID
This compound ~2.1 Low Stable under neutral conditions N/A
1-(4-Hydroxy-3-methoxyphenyl)ethanone ~1.5 Moderate Prone to oxidation at hydroxy group
1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethanone ~3.0 Very low Enhanced thermal stability
1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone ~3.5 Insoluble Sensitive to strong acids/bases

Key Observations :

  • Methoxymethyl and trifluoromethyl groups increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • Hydroxy groups improve solubility but may compromise stability under oxidative conditions.

Key Observations :

  • Etherification () and condensation () are robust methods for introducing alkoxy and ketone-linked groups.
  • Schiff base formation () enables the integration of aromatic aldehydes, expanding bioactivity profiles.

Biological Activity

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone, also known as a methoxy-substituted phenyl ethanone derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features that may contribute to various biochemical interactions and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14O3, and it possesses a molecular weight of 198.23 g/mol. Its structure includes two methoxy groups and an ethanone moiety, which may influence its solubility and reactivity in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy regulation.
  • Receptor Modulation : The compound may modulate the activity of various receptors, influencing signaling pathways associated with inflammation and cell proliferation.

Biological Activities

Research has indicated several promising biological activities for this compound:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating chronic inflammatory conditions.
  • Antioxidant Activity : It may possess antioxidant properties, contributing to cellular protection against oxidative stress .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial effects of various derivatives of phenyl ethanones, including this compound. Results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
  • Anti-inflammatory Mechanisms : In a model of induced inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its role as a potential anti-inflammatory agent.

Data Tables

Biological Activity Observed Effect Reference
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduced cytokine levels
AntioxidantScavenging free radicals

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